molecular formula C12H14ClNO3S B2522720 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenylacetamide CAS No. 507458-95-9

2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenylacetamide

Cat. No. B2522720
CAS RN: 507458-95-9
M. Wt: 287.76
InChI Key: KDRMKEHJVHITKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with basic building blocks. For instance, the synthesis of a novel anilidoquinoline derivative was achieved and evaluated for its therapeutic efficacy against Japanese encephalitis, showing significant antiviral and antiapoptotic effects . Another study synthesized N-(phenyl)-2,2-dichloroacetamide and its chloro-substituted derivatives, which involved the variation of an amide bond and substitution of chlorine atoms in the phenyl group . These methods could potentially be adapted for the synthesis of "2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenylacetamide" by considering the specific functional groups and the desired substitution pattern on the phenyl ring.

Molecular Structure Analysis

The molecular structure and conformational analysis of related compounds have been performed using techniques such as X-ray analysis, NMR, IR spectroscopy, and computer modeling . These studies provide insights into the conformational behavior of molecules, which is influenced by internal rotation and substitution patterns. For the compound of interest, similar analytical techniques could be employed to determine its molecular structure and conformational preferences.

Chemical Reactions Analysis

The reactivity of chloroacetamide derivatives can be inferred from the reactions they undergo. For example, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to form various heterocyclic compounds, suggesting a pathway that involves nucleophilic aromatic substitution . This information can be useful in predicting the types of chemical reactions that "2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenylacetamide" might undergo, such as reactions with nucleophiles or electrophiles at the acetamide moiety or the chlorinated phenyl ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroacetamide derivatives can be characterized by spectroscopic methods. The FTIR and FT-Raman spectra provide information on the vibrational modes of the molecules, which are affected by the substitution of chlorine atoms and the presence of an amide bond . Additionally, the vibrational spectroscopic signatures of related compounds have been studied using quantum computational approaches, which help in understanding the effects of rehybridization and hyperconjugation on the molecule's stability . These studies can guide the prediction of the physical and chemical properties of "2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenylacetamide," such as its stability, solubility, and potential intermolecular interactions.

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound serves as a key building block in the synthesis of fused thiazolo[3,2-a]pyrimidinones, showcasing its utility in creating complex chemical structures (Janardhan et al., 2014).
  • It is used in the synthesis of halogenated N,2-diarylacetamides, contributing to the exploration of molecular conformations and supramolecular assembly (Nayak et al., 2014).
  • The compound has been employed in the synthesis of various organic compounds like 2-[4-amino-5-(2-benzofuranyl)-4H-1,2,4-triazol-3-thiol]-N-phenylacetamides, indicating its versatility in organic chemistry (Sheng-qing, 2010).

Potential Biological Applications

  • There's research indicating its use in the synthesis of compounds with potential anticonvulsant activity (Aktürk et al., 2002).
  • It has also been involved in the synthesis of xanthine derivatives, which are explored as adenosine receptor antagonists (Tabrizi et al., 2008).

Analytical and Physical Chemistry Applications

  • The compound is a subject in studies exploring electrochemical reduction processes, shedding light on its reactivity under different conditions (Pasciak et al., 2014).
  • Its derivatives have been docked on cyclo-oxygenase enzymes for evaluating analgesic activity, suggesting potential pharmacological applications (Kumar et al., 2019).

Safety and Hazards

The safety and hazards associated with 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenylacetamide are not fully detailed in the sources available .

properties

IUPAC Name

2-chloro-N-(1,1-dioxothiolan-3-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3S/c13-8-12(15)14(10-4-2-1-3-5-10)11-6-7-18(16,17)9-11/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRMKEHJVHITKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N(C2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

507458-95-9
Record name 2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-phenylacetamide
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